molecular formula C6H3BrCl2O4S2 B2601973 4-Bromo-benzene-1,3-disulfonyl chloride CAS No. 117122-41-5

4-Bromo-benzene-1,3-disulfonyl chloride

Cat. No.: B2601973
CAS No.: 117122-41-5
M. Wt: 354.01
InChI Key: HRXOJCSHTFLNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-benzene-1,3-disulfonyl chloride is an organic compound with the molecular formula C6H3BrCl2O4S2. It is a derivative of benzene, where two sulfonyl chloride groups and one bromine atom are attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-benzene-1,3-disulfonyl chloride can be synthesized through the chlorosulfonation of 4-bromo-benzene-1,3-disulfonic acid. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the disulfonyl chloride derivative.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-benzene-1,3-disulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to form 4-bromo-benzene-1,3-disulfonic acid.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF).

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

4-Bromo-benzene-1,3-disulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs and therapeutic agents, especially those targeting specific enzymes and receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-bromo-benzene-1,3-disulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,3-disulfonyl chloride: Similar structure but lacks the bromine atom.

    4-Bromobenzenesulfonyl chloride: Contains only one sulfonyl chloride group.

    Bromobenzene: Contains only a bromine atom without any sulfonyl chloride groups.

Uniqueness

4-Bromo-benzene-1,3-disulfonyl chloride is unique due to the presence of both bromine and two sulfonyl chloride groups on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it valuable for creating a wide range of derivatives and complex molecules.

Properties

IUPAC Name

4-bromobenzene-1,3-disulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXOJCSHTFLNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.